N-cyclopropyl-2-{2-[(2-methylpropyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-[2-(2-methylpropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-7(2)6-13-12-15-11(17)9(18-12)5-10(16)14-8-3-4-8/h7-9H,3-6H2,1-2H3,(H,14,16)(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXOAMDXWUCJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=C1NC(=O)C(S1)CC(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-2-[(2-Methylpropyl)Amino]-4-Oxo-4,5-Dihydro-1,3-Thiazole
The thiazolidinone core is synthesized via the Hantzsch thiazole synthesis, modified for oxo-group retention:
Procedure :
- Cyclocondensation : React thiourea (10 mmol) with ethyl 2-chloroacetoacetate (12 mmol) in ethanol under reflux (80°C, 12 hours).
- Acid Work-Up : Neutralize with 10% HCl to precipitate 5-chloro-4-oxo-4,5-dihydro-1,3-thiazole.
- Amination : React the chlorothiazole with 2-methylpropylamine (15 mmol) in acetone using K₂CO₃ (20 mmol) as a base (reflux, 18 hours).
Yield : 68–72% after recrystallization (ethanol/water).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Solvent | Acetone |
| Base | K₂CO₃ |
| Purity (HPLC) | >95% |
Synthesis of N-Cyclopropyl Acetamide
The side chain is prepared via amidation of cyclopropylamine:
Procedure :
- Acylation : Add chloroacetyl chloride (1.2 eq) dropwise to cyclopropylamine (1 eq) in dichloromethane at 0°C.
- Stirring : Maintain at room temperature for 6 hours.
- Purification : Extract with NaHCO₃, dry over MgSO₄, and concentrate under vacuum.
Yield : 85–90% (white crystalline solid).
Spectroscopic Validation :
Coupling of Thiazole and Acetamide Intermediates
The final step involves nucleophilic substitution or Mitsunobu coupling to attach the acetamide side chain:
Procedure :
- Activation : Treat N-cyclopropyl acetamide (1.1 eq) with NaH (1.5 eq) in dry DMF (0°C, 30 minutes).
- Coupling : Add 5-chloro-2-[(2-methylpropyl)amino]-4-oxothiazole (1 eq) and heat to 60°C for 8 hours.
- Work-Up : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate 3:1).
Yield : 60–65% (pale yellow solid).
Optimization Insights :
- Excess NaH improves acetamide activation but risks side reactions.
- DMF enhances solubility but requires anhydrous conditions.
Alternative Synthetic Routes
One-Pot Thiazole-Acetamide Assembly
A streamlined method combines thiazole formation and acetamide coupling in a single reactor:
Procedure :
- Cyclocondensation : React thiourea, ethyl 2-chloroacetoacetate, and cyclopropylamine (1:1:1.2) in acetonitrile with Et₃N.
- In-Situ Amination : Add 2-methylpropylamine and K₂CO₃ after 6 hours.
- Reflux : Continue heating for 24 hours.
Yield : 55–58% (lower due to competing reactions).
Solid-Phase Synthesis for High-Throughput Production
Immobilized resins (e.g., Wang resin) enable iterative coupling:
- Resin Loading : Attach Fmoc-cyclopropylamine to resin via carbodiimide chemistry.
- Acetylation : Treat with acetic anhydride/pyridine.
- Thiazole Coupling : Use HATU/DIPEA to link the thiazole intermediate.
Advantages : Scalability, reduced purification steps.
Yield : 70–75% after cleavage (TFA/DCM).
Analytical Characterization and Quality Control
Spectroscopic Profiling
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, MeCN/H₂O (70:30) | 98.2% |
| TLC | SiO₂, EtOAc/hexane (1:1) | Rf 0.4 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-{2-[(2-methylpropyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-2-{2-[(2-methylpropyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-{2-[(2-methylpropyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazole ring and cyclopropyl group can engage in specific binding interactions, modulating the activity of the target proteins. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Tautomeric Behavior
Thiazol-4-one derivatives often exhibit tautomerism. For example, Patel et al. (2011) demonstrated that N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide exists as a 1:1 mixture of imino (3c-I) and amino (3c-A) tautomers .
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns, critical for crystal packing and stability, are influenced by substituents. Bernstein et al. (1995) highlighted the role of graph-set analysis in understanding hydrogen-bond networks in thiazolidinones . While crystallographic data for the target compound are lacking, tools like SHELX and ORTEP () are widely used for structural validation in related molecules .
Biological Activity
N-cyclopropyl-2-{2-[(2-methylpropyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₂H₁₉N₃O₂S
- CAS Number : 135591358
This compound features a thiazole ring and a cyclopropyl group, which are often associated with various pharmacological activities.
1. Anthelmintic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anthelmintic activity. In a screening assay using Caenorhabditis elegans, a model organism for studying nematode infections, the compound demonstrated effective inhibition of worm motility at concentrations that did not exhibit cytotoxicity in mammalian cells .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
3. Enzyme Inhibition
In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it has been reported to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in both human and parasitic cells . This inhibition could lead to potential applications in treating diseases caused by pathogens that rely on this enzyme.
The biological activity of this compound appears to be mediated through multiple mechanisms:
Anthelmintic Mechanism : The compound may disrupt neuromuscular function in nematodes, leading to paralysis and death.
Antimicrobial Mechanism : It likely interferes with bacterial cell wall synthesis or function, leading to cell lysis.
Enzyme Inhibition Mechanism : By binding to DHODH, the compound prevents the conversion of dihydroorotate to orotate, effectively halting nucleic acid synthesis.
Case Study 1: Screening for Anthelmintic Activity
In a study involving a library of compounds screened against C. elegans, N-cyclopropyl derivatives were found to significantly reduce motility at low concentrations (IC50 values ranging from 10 to 20 µM). This indicates a promising lead for developing new anthelmintics .
Case Study 2: Antimicrobial Evaluation
A recent evaluation of various thiazole derivatives showed that N-cyclopropyl compounds exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains .
Q & A
Q. Advanced: How can selective modifications of the cyclopropyl or acetamide groups be achieved without disrupting the thiazole core?
- Methodological Answer: Use protecting groups (e.g., Boc for amines) during synthesis. For post-synthetic modifications, employ mild conditions:
- Cyclopropyl: Rhodium-catalyzed C-H functionalization.
- Acetamide: Enzymatic acylation or Pd-mediated cross-couplings .
Tables for Quick Reference
Table 1: Key Synthetic Steps and Conditions
Table 2: Common Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
